

Synthesis and Structural Characterization of (+/-)-Acetylcarnitine Chloride: A Technical Guide

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Compound of Interest

Compound Name: (+/-)-ACETYLCARNITINE
CHLORIDE

CAS No.: 1219093-38-5

Cat. No.: B7805353

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Executive Summary

Acetylcarnitine Chloride (ALCAR) is an acetylated derivative of L-carnitine, serving as a critical mitochondrial metabolite that facilitates the transport of fatty acids for

-oxidation. While the L-enantiomer is the biologically active form, the synthesis and characterization of the racemic mixture ((+/-)-Acetylcarnitine Chloride) is a fundamental protocol in organic chemistry and pharmaceutical reference standard preparation.

This guide details the chemical synthesis of racemic acetylcarnitine chloride via the acetylation of DL-carnitine hydrochloride. It provides a robust experimental workflow, mechanistic insights, and a comprehensive structural characterization profile (NMR, IR, MS) to ensure high-purity isolation.

Chemical Identity & Properties

Property	Data
IUPAC Name	(3-Carboxy-2-hydroxypropyl)trimethylammonium chloride acetate
Common Name	(+/-)-Acetylcarnitine Chloride; Acetyl-DL-carnitine HCl
CAS Number	2504-11-2
Molecular Formula	
Molecular Weight	239.70 g/mol
Appearance	White crystalline powder
Melting Point	145 °C (decomposition)
Solubility	Highly soluble in water (>80 mg/mL), soluble in ethanol; insoluble in acetone/ether.

Synthesis Strategy

The synthesis of **(+/-)-acetylcarnitine chloride** is most efficiently achieved through the O-acetylation of DL-carnitine hydrochloride. This semi-synthetic approach is preferred over de novo total synthesis (from epichlorohydrin) for laboratory-scale preparation due to the availability of the carnitine precursor.

Reaction Mechanism

The reaction involves the nucleophilic attack of the secondary hydroxyl group of carnitine on the carbonyl carbon of the acetylating agent (Acetyl Chloride or Acetic Anhydride). Acid catalysis is often employed to activate the acylating agent and prevent the formation of the elimination byproduct, croton betaine.

Synthesis Workflow Diagram

The following diagram illustrates the reaction pathway and the critical impurity control points.

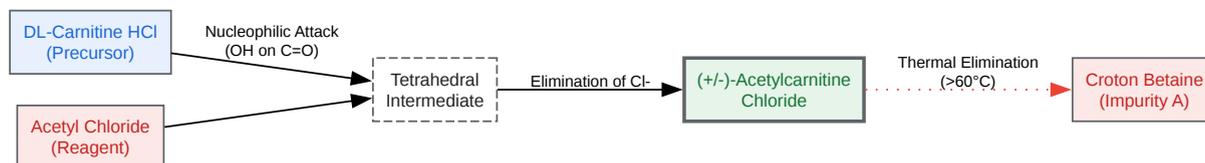


Figure 1: Reaction pathway for the O-acetylation of DL-Carnitine and potential degradation.

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Figure 1: Reaction pathway for the O-acetylation of DL-Carnitine and potential degradation.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocol

Objective: Synthesis of 10 g of **(+/-)-Acetylcarnitine Chloride**. Precaution: Acetyl chloride is corrosive and moisture-sensitive. Perform all steps in a fume hood.

Materials

- Precursor: DL-Carnitine Hydrochloride (10.0 g, ~50.6 mmol)
- Reagent: Acetyl Chloride (15 mL, excess) or Acetic Anhydride/HCl
- Solvent: Glacial Acetic Acid (30 mL)
- Precipitation Solvent: Ethyl Acetate or Acetone (Dry)

Step-by-Step Procedure

- Solubilization:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with drying tube), dissolve 10.0 g of DL-Carnitine Hydrochloride in 30 mL of glacial acetic acid.
 - Note: Gentle heating (40–50 °C) may be required to fully dissolve the zwitterionic precursor.

- Acylation:
 - Cool the solution to 20 °C.
 - Add Acetyl Chloride (15 mL) dropwise over 20 minutes.
 - Mechanistic Insight: The exothermic reaction generates HCl gas in situ, which maintains the acidic environment necessary to suppress the elimination of water (which would form croton betaine).
 - Heat the mixture to 50 °C and stir for 4 hours. Do not exceed 60 °C to minimize elimination byproducts.
- Isolation:
 - Cool the reaction mixture to room temperature.
 - Add the mixture dropwise into 200 mL of cold, anhydrous Ethyl Acetate or Acetone under vigorous stirring. The product will precipitate as a white hygroscopic solid.
 - Troubleshooting: If an oil forms instead of a solid, scratch the glass side with a rod or add a seed crystal of acetylcarnitine.
- Purification:
 - Filter the precipitate under vacuum (N₂ atmosphere preferred due to hygroscopicity).
 - Wash the filter cake with 2 x 20 mL cold acetone.
 - Dry the solid in a vacuum desiccator over

for 12 hours.
- Yield Calculation:
 - Expected Yield: ~11.0 g (90%).

Structural Characterization

Verification of the structure relies on confirming the presence of the acetyl ester and the integrity of the quaternary ammonium backbone.

Nuclear Magnetic Resonance (NMR)

The racemate shows a single set of signals in achiral solvents (e.g.,

). NMR (500 MHz,

):

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
5.65	Multiplet (m)	1H	CH-O-CO	Methine proton deshielded by the ester oxygen.
3.85	Doublet of doublets (dd)	1H	N-CHH	Diastereotopic proton adjacent to quaternary nitrogen.
3.65	Doublet of doublets (dd)	1H	N-CHH	Diastereotopic proton adjacent to quaternary nitrogen.
3.20	Singlet (s)	9H	N-	Characteristic strong singlet of the trimethylammonium group.
2.75	Multiplet (m)	2H	-COOH	Methylene protons alpha to the carboxylic acid.
2.15	Singlet (s)	3H	CO-	Acetyl methyl group (Key indicator of successful acetylation).

NMR (125 MHz,

):

- Carbonyls: ~173 ppm (Ester), ~170 ppm (Acid).
- Methine: ~66 ppm (CH-O).
- Ammonium Methyls: ~54 ppm ().
- Backbone: ~63 ppm (), ~36 ppm ().[\[12\]](#)
- Acetyl Methyl: ~21 ppm ().

Infrared Spectroscopy (FT-IR)

The spectrum confirms the esterification of the hydroxyl group.

- 1740–1745 cm : Strong C=O stretch (Ester). This band is absent in the starting material (carnitine).
- 1710–1720 cm : C=O stretch (Carboxylic Acid).
- 2900–3000 cm : C-H stretches (Alkyl).
- ~1230 cm : C-O-C stretch (Acetate).

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI).
- Molecular Ion (): m/z 204.1 (Corresponding to the Acetylcarnitine cation).
- Fragmentation: Loss of trimethylamine (59 Da) or acetic acid (60 Da) may be observed in MS/MS.

Quality Control & Impurity Profiling Common Impurities

- Free Carnitine: Result of incomplete reaction or hydrolysis. Detected by HPLC or NMR (absence of 2.15 ppm singlet).
- Croton Betaine (Impurity A): Result of elimination.
 - Detection: alkene protons in NMR (~6.0–7.0 ppm).[13]
- Acetic Acid: Residual solvent.[13][14]

HPLC Method (USP/EP Adapted)

- Column: Strong Cation Exchange (SCX) or Amino-bonded silica.
- Mobile Phase: Buffer () / Acetonitrile (60:40).
- Detection: UV at 205 nm or Refractive Index (RI).
- Retention: Acetylcarnitine elutes before carnitine on reversed-phase systems due to increased lipophilicity, but order varies on SCX.

References

- Preparation method of acetyl-L-carnitine hydrochloride. CN117185945A.
- Process for l-carnitine and acetyl l-carnitine hydrochloride. WO2007139238A1.
- Acetyl-L-Carnitine | C9H17NO4. PubChem Compound Summary. National Center for Biotechnology Information. [[Link](#)]
- Enantiomeric purity determination of acetyl-L-carnitine by NMR. Journal of Pharmaceutical and Biomedical Analysis, 2005.[2] PubMed. [[Link](#)]

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Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. Enantiomeric purity determination of acetyl-L-carnitine by NMR with chiral lanthanide shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents [patents.google.com]
- 4. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 9. ckgas.com [ckgas.com]
- 10. Acetyl chloride(75-36-5) 13C NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.washington.edu [chem.washington.edu]
- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- [14. research.cbc.osu.edu \[research.cbc.osu.edu\]](https://research.cbc.osu.edu)
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Phone: (601) 213-4426

Email: info@benchchem.com